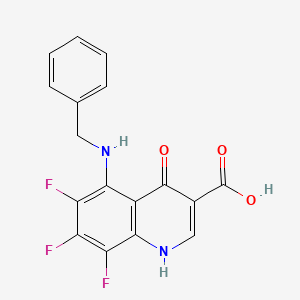
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, also known as BTQ, is a synthetic compound that belongs to the class of quinolone antibiotics. It was first synthesized in 1990 and has since been used extensively in scientific research for its antibacterial and antitumor properties.
作用机制
The mechanism of action of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the enzyme DNA gyrase. This enzyme is essential for the replication and transcription of bacterial DNA, and the inhibition of its activity leads to bacterial cell death. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair in eukaryotic cells.
Biochemical and Physiological Effects
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, as well as inhibit cell migration and invasion. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has also been shown to have anti-tumor activity against a variety of cancer cell lines. However, one of the limitations of using 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in lab experiments is its potential toxicity, particularly at higher concentrations.
未来方向
There are a number of potential future directions for research on 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. One area of interest is the development of new derivatives of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid with improved antibacterial and antitumor activity. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has also been studied for its potential use in the treatment of inflammatory diseases, and further research in this area could lead to the development of new therapeutics. Finally, the potential use of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in combination with other drugs for the treatment of bacterial infections and cancer is an area of ongoing research.
合成方法
The synthesis of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves a multi-step process that starts with the reaction of 2-chloro-6,7,8-trifluoro-4-quinolonecarboxylic acid with sodium azide to form 2-azido-6,7,8-trifluoro-4-quinolonecarboxylic acid. This intermediate is then reduced with sodium borohydride to form 5-amino-6,7,8-trifluoro-4-quinolonecarboxylic acid. The final step involves the reaction of this intermediate with benzylamine to form 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
科学研究应用
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been extensively studied for its antibacterial and antitumor properties. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has also been shown to have anti-tumor activity against a variety of cancer cell lines.
属性
IUPAC Name |
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-11-12(19)14(21-6-8-4-2-1-3-5-8)10-15(13(11)20)22-7-9(16(10)23)17(24)25/h1-5,7,21H,6H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOWJLQYSZIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(C3=C2C(=O)C(=CN3)C(=O)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
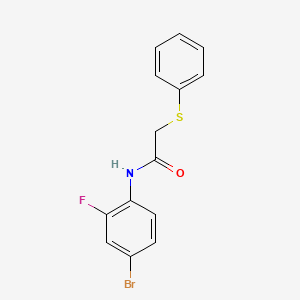
![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
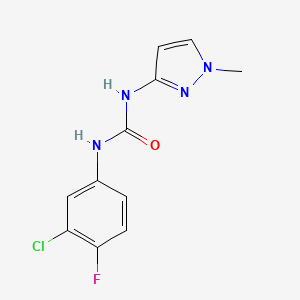
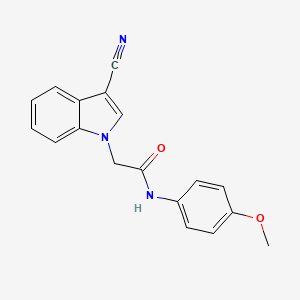
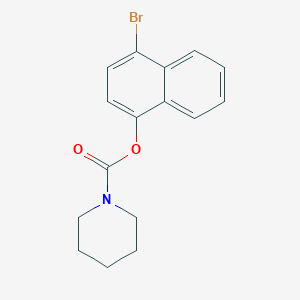
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
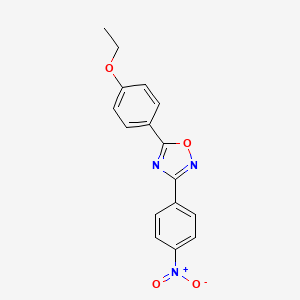
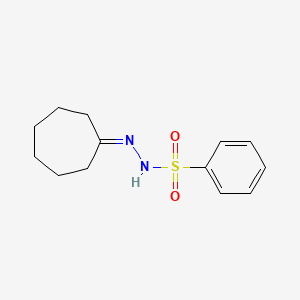

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)